molecular formula C19H18O5 B11764713 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid

2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid

Cat. No.: B11764713
M. Wt: 326.3 g/mol
InChI Key: FZSASBAJIISFJA-UHFFFAOYSA-N
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Description

2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and bis(5-methylfuran-2-yl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid can be achieved through a series of chemical reactions involving the starting materials 5-methylfurfural and 5-methylfurfuryl alcohol. One common method involves the catalytic dimerization of 5-methylfurfuryl alcohol to form bis(5-methylfuran-2-yl)methane, which is then further reacted with 5-methoxybenzoic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of solid acidic nanocatalysts to facilitate the dimerization process. The reaction is typically carried out under mild conditions, such as a temperature of 70°C, and the catalyst can be reused for multiple cycles without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding diketones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include diketones from oxidation, dihydrofuran derivatives from reduction, and various substituted benzoic acids from substitution reactions.

Scientific Research Applications

2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy group play crucial roles in its reactivity and interaction with biological molecules. Detailed mechanistic studies have shown that it can undergo free radical decarboxylation, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Bis(5-methylfuran-2-yl)methane: A precursor in the synthesis of the target compound.

    5-Methylfurfural: Another related compound used in the synthesis process.

    5-Methylfurfuryl alcohol: A starting material for the synthesis of bis(5-methylfuran-2-yl)methane.

Uniqueness

2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is unique due to its combination of a benzoic acid core with furan rings and a methoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-5-methoxybenzoic acid

InChI

InChI=1S/C19H18O5/c1-11-4-8-16(23-11)18(17-9-5-12(2)24-17)14-7-6-13(22-3)10-15(14)19(20)21/h4-10,18H,1-3H3,(H,20,21)

InChI Key

FZSASBAJIISFJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)C(=O)O)C3=CC=C(O3)C

Origin of Product

United States

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